Phosphoramidous diiodide
Description
Phosphoramidous diiodide is a phosphorus-containing compound characterized by a P–N bond and two iodide substituents. For example, phosphoramidous dichloride (Cl$_2$P–N–R) is used in synthesizing phosphotriester derivatives of nucleosides via P(III) chemistry . Replacing chloride with iodide likely increases the compound’s reactivity and solubility in polar solvents. This compound may serve as a precursor in organophosphorus synthesis, particularly in nucleophilic substitution or cross-coupling reactions.
Properties
CAS No. |
25841-80-9 |
|---|---|
Molecular Formula |
H2I2NP |
Molecular Weight |
300.806 g/mol |
InChI |
InChI=1S/H2I2NP/c1-4(2)3/h3H2 |
InChI Key |
NUMMJWWSZVFRRV-UHFFFAOYSA-N |
Canonical SMILES |
NP(I)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphoramidous diiodide typically involves the reaction of phosphorus triiodide with an amine. The reaction conditions often require a solvent such as carbon disulfide and are carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of more scalable processes, but the fundamental chemistry remains similar .
Chemical Reactions Analysis
Reactions with Ethers
Phosphoramidous diiodide reacts with ethers to form complex mixtures of phosphorus triiodide (PI₃) and iodine-containing ether adducts. The equilibrium distribution depends on the ether’s basicity and reaction conditions:
| Ether | Temperature (°C) | PI₃ Yield (%) | P₂I₄ Yield (%) |
|---|---|---|---|
| (C₂H₅)₂O | 20 | 30 | 70 |
| (C₆H₅)₂O | 100 | 80 | 20 |
For example, diethyl ether shifts equilibrium toward P₂I₄ (70% yield) at 20°C, while diphenyl ether favors PI₃ (80% yield) at 100°C . Highly basic ethers (e.g., tetrahydrofuran) irreversibly split to form alkyl iodides :
Reactions with Amines and Phosphines
-
Tertiary amines (e.g., triethylamine) induce P₂I₄ decomposition into polymeric phosphorus compounds with low iodine content .
-
Triphenylphosphine converts P₂I₄ into phosphonium salts and PI₃ :
This reaction proceeds via nucleophilic attack at phosphorus, disrupting the P–P bond.
Thermal Decomposition
P₂I₄ decomposes under controlled heating:
| Atmosphere | Products | Conditions |
|---|---|---|
| Oxygen | P₄O₁₀, I₂ | 20–300°C |
| Nitrogen | PI₃, polymeric phosphorus (Pₙ) | 175°C, equilibrium |
In nitrogen, the reaction follows :
Polymer formation dominates at higher temperatures.
Substitution Reactions
P₂I₄ undergoes iodine replacement with alcohols, phenols, and amines, though often with P–P bond cleavage:
| Nucleophile | Products | Conditions |
|---|---|---|
| ROH (alcohols) | RI, phosphonates, polymers | Room temperature |
| ArOH (phenols) | Aryl iodides, P–O compounds | Heated |
| RNH₂ (amines) | RNH₃⁺I⁻, phosphoramidates | Catalyzed |
For example, ethanol reacts to form ethyl iodide and polymeric phosphorus species .
Mechanistic Insights
-
Equilibrium Dynamics : Nucleophiles (e.g., ethers) stabilize P₂I₄ by forming iodine complexes, shifting equilibrium away from PI₃ .
-
Stereospecificity : Electrophilic substitutions (e.g., with azides) proceed via front-side attack (Sₑ2 mechanism), retaining configuration at phosphorus .
-
HSAB Theory : Soft nucleophiles (e.g., thiolates) preferentially react with the soft phosphorus center, forming stable covalent bonds .
Scientific Research Applications
Phosphoramidous diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Some derivatives may have pharmaceutical applications.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism by which phosphoramidous diiodide exerts its effects involves the interaction of its phosphorus center with various molecular targets. The pathways involved can include the formation of reactive intermediates that can further react to form stable products. The specific mechanism can vary depending on the reaction conditions and the nature of the other reactants involved .
Comparison with Similar Compounds
Comparison with Similar Diiodide Compounds
Samarium Diiodide (SmI$_2$)
- Structure and Reactivity : SmI$_2$ is a neutral, single-electron transfer reductant widely used in organic synthesis. It facilitates reductive cyclizations, carbon-carbon bond formations, and azide reductions .
- Key Differences : Unlike SmI$_2$, phosphoramidous diiodide lacks a metal center, making it less effective as a reductant. However, its P–N–I framework enables nucleophilic reactivity at phosphorus.
- Applications : SmI$_2$ excels in stereocontrolled reactions (e.g., synthesizing benzothiadiazines ), while this compound is more suited for phosphorylation or coupling reactions.
Tellurium(IV) Diiodide (TeI$_2$)
- Structure: Crystallizes in a monoclinic system with Te–I bond lengths of ~2.8 Å and secondary Te···I interactions .
- Reactivity : Exhibits intermolecular hydrogen bonding and secondary bonding, stabilizing its cyclic structure.
- Key Differences : this compound’s reactivity is dominated by P–I bonds, whereas TeI$_2$ leverages Te’s hypervalent nature for coordination chemistry.
1,3-Diiodides (e.g., Alkylcyclopropane Precursors)
- Synthesis : 1,3-Diiodides like compound 22 are synthesized via Ni-catalyzed cross-electrophile coupling. MeMgI significantly enhances diiodide yield (87%) compared to MgI$_2$ (13%) .
- Key Differences : this compound’s P–N backbone introduces steric and electronic effects absent in purely aliphatic diiodides.
Uranium(VI) Diiodide Complexes
- Structure : Uranium bis(imido) diiodide complexes (e.g., U(NtBu)$2$(I)$2$(Me$_2$bpy)) adopt a distorted octahedral geometry with trans-disposed imido ligands .
- Key Differences : Metal-centered diiodides like these are used in catalysis and materials science, whereas this compound is more likely to participate in organic transformations.
Comparative Data Table
Q & A
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